Trametinib

Übersicht

Beschreibung

Trametinib ist ein oral bioverfügbarer Mitogen-aktivierter Proteinkinase (MAPK)-Kinase (MEK)-Inhibitor mit antineoplastischer Aktivität. Es bindet spezifisch an MEK1 und MEK2, was zur Hemmung der wachstumsfaktorvermittelten Zellsignalisierung und Zellproliferation bei verschiedenen Krebsarten führt . This compound wird hauptsächlich zur Behandlung von nicht reseziablem oder metastasierendem Melanom mit BRAF V600E- oder V600K-Mutationen eingesetzt .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von this compound umfasst mehrere wichtige Schritte. Das Ausgangsmaterial ist typischerweise ein substituiertes Anilin, das eine Reihe von Reaktionen wie Cyclisierung, Acylierung und Halogenierung durchläuft, um das Endprodukt zu bilden . Die Reaktionsbedingungen umfassen oft die Verwendung von organischen Lösungsmitteln wie Dimethylsulfoxid und Reagenzien wie Thionylchlorid .

Industrielle Produktionsmethoden

In industriellen Umgebungen wird die Produktion von this compound unter Verwendung ähnlicher Synthesewege, aber mit optimierten Reaktionsbedingungen skaliert, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess beinhaltet strenge Qualitätskontrollmaßnahmen, um die Bildung von Verunreinigungen zu überwachen und sicherzustellen, dass das Endprodukt die regulatorischen Standards erfüllt .

Chemische Reaktionsanalyse

Arten von Reaktionen

This compound durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: This compound kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung von Abbauprodukten führt.

Reduktion: Reduktionsreaktionen können ebenfalls auftreten, obwohl sie weniger häufig sind.

Substitution: Substitutionsreaktionen, insbesondere unter Beteiligung von Halogenatomen, sind ein wichtiger Bestandteil des Syntheseprozesses.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Natriumborhydrid können verwendet werden.

Substitution: Halogenierungsreagenzien wie Thionylchlorid werden häufig verwendet.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Zwischenprodukte und Verunreinigungen, wie z. B. Desacetyl-Trametinib und Cyclopropanamid-Verunreinigung .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of trametinib involves several key steps. The starting material is typically a substituted aniline, which undergoes a series of reactions including cyclization, acylation, and halogenation to form the final product . The reaction conditions often involve the use of organic solvents such as dimethyl sulfoxide and reagents like thionyl chloride .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves rigorous quality control measures to monitor the formation of impurities and ensure the final product meets regulatory standards .

Analyse Chemischer Reaktionen

General Information

Trametinib, also known as GSK1120212, is a potent and selective inhibitor of MEK (MAPK/ERK kinase) . It functions by inhibiting phospho-MEK1 activity . this compound is a white solid with a melting point between 300-301 °C . It is soluble in DMSO up to 20 mg/ml . The molecular formula of this compound is C26H23FIN5O4, with a molecular weight of 615.39 g/mol .

Metabolism

This compound primarily undergoes deacetylation, a chemical reaction mediated by carboxylesterases (specifically carboxylesterase 1b/c and 2) and other hydrolytic enzymes . The deacetylated metabolite can then be glucuronidated . In vitro studies suggest that deacetylation may also be accompanied by mono-oxygenation, hydroxylation, and glucuronidation . CYP3A4-mediated oxidation is considered a minor metabolic pathway . Four metabolites (M1, M2, M3, and M4) have been characterized in patients with advanced cancers. In vitro, the M1 and M3 metabolites showed approximately equal or 10-fold less potent phospho-MEK1-inhibiting activity than the parent compound .

Protein Binding

This compound is highly bound to human plasma proteins, with approximately 97.4% bound .

Drug Interactions

Canrenoic acid may increase the excretion rate of this compound, potentially leading to lower serum levels and reduced efficacy .

Structural Basis of Action

This compound can be divided into three pharmacophores .

-

Section A: Includes the 2-fluoro, 4-iodo substituted phenyl group, which is sandwiched between the gatekeeper Met143, conserved lysine (Lys97) of subdomain II, and several hydrophobic residues at the C-terminus of helix αC (Leu118) and beginning of β-strand 4 (Val127, F129) in MEK1 .

-

Section B: Packs on one side against the N-terminal end of the activation segment, including the DFG motif starting at Asp208. This section also forms a hydrogen bond to the backbone amide of Ser212. The opposite side of the B section, including the cyclopropyl ring, is adjacent to the phosphates of ATP .

-

Section C: Contains the 3-substituted phenyl acetamide group. This section is located in a pocket formed at the interface of MEK and KSR, interacting with the activation segment of MEK through direct interactions with a 310-helix, Leu215, Ile216, and Met219, Arg189 and Asp190 of the HRD motif, an acetamide-Arg234 salt bridge at the end of the activation segment, and on KSR at Ala825 and Pro878 in KSR1 and KSR2 .

Solubility

This compound is practically insoluble in Simulated Gastric Fluid (SGF, pH=1.2) and in aqueous media within the pH range of 2 to 8 . A dimethyl sulfoxide (DMSO) solvate form, this compound DMSO (GSK1120212B), is used to overcome the low solubility of the parent form .

Wissenschaftliche Forschungsanwendungen

Clinical Applications in Oncology

Trametinib has been extensively studied in clinical settings, particularly for its role in treating cancers associated with BRAF mutations.

Melanoma Treatment

This compound is approved for use in patients with BRAF V600E or V600K mutation-positive metastatic melanoma. In clinical trials, this compound has shown significant efficacy:

- Phase II Studies : One study reported a 33% confirmed response rate among patients with BRAF-mutant melanoma, highlighting its ability to decrease cell proliferation and induce apoptosis .

- Combination Therapy : The combination of this compound with dabrafenib (another BRAF inhibitor) has been shown to improve outcomes significantly compared to monotherapy, enhancing overall response rates and progression-free survival .

Ovarian Cancer

Recent studies have demonstrated this compound's effectiveness in treating low-grade serous ovarian cancer:

- Randomized Trials : In a phase II/III trial, this compound significantly increased progression-free survival compared to standard therapies, establishing it as a new standard of care for recurrent low-grade serous ovarian cancer .

Other Cancers

This compound has shown promise in various other malignancies:

- Non-Small Cell Lung Cancer : Research indicates that this compound can be effective in patients with non-small cell lung cancer harboring BRAF mutations .

- Pediatric Gliomas : The combination of this compound with dabrafenib has outperformed traditional chemotherapy in pediatric patients with BRAF V600E mutation-positive low-grade gliomas, leading to better tumor control and fewer side effects .

Preclinical Research and Emerging Applications

Beyond established clinical uses, this compound is being investigated for potential applications in other areas:

Kidney Fibrosis

Recent studies suggest that this compound may have antifibrotic effects in chronic kidney disease models. It has been shown to reduce collagen deposition and myofibroblast differentiation in animal models of renal fibrosis, indicating a potential role in treating fibrotic diseases beyond oncology .

Other Solid Tumors

There is ongoing research into the efficacy of this compound against solid tumors with various genetic backgrounds, including those lacking typical BRAF mutations but still exhibiting MEK pathway activation .

Safety Profile and Adverse Effects

While this compound is generally well-tolerated, it is associated with several adverse effects:

- Common side effects include skin rash, diarrhea, fatigue, peripheral edema, and nausea .

- Serious adverse events can include ocular issues (e.g., retinal vein occlusion) and cardiovascular concerns (e.g., decreased left ventricular ejection fraction) .

Case Studies and Clinical Trials

The following table summarizes key clinical trials involving this compound:

| Study | Population | Treatment | Outcomes |

|---|---|---|---|

| NCT00687622 | Patients with solid tumors | This compound | 33% response rate in BRAF-mutant melanoma |

| NRG-GOG 0281/LOGS | Women with recurrent low-grade serous ovarian cancer | This compound vs Standard Care | Increased progression-free survival (13 months vs 7 months) |

| Phase II Trial | Pediatric glioma patients | Dabrafenib + this compound | Superior tumor shrinkage compared to chemotherapy |

Wirkmechanismus

Trametinib exerts its effects by inhibiting the activity of MEK1 and MEK2, which are key components of the MAPK/ERK signaling pathway . This pathway is involved in the regulation of cell proliferation, survival, differentiation, and motility . By inhibiting MEK1 and MEK2, this compound prevents the phosphorylation and activation of downstream signaling molecules, leading to the inhibition of tumor cell growth .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Cobimetinib: Ein weiterer MEK-Inhibitor, der in Kombination mit Vemurafenib zur Behandlung von Melanom eingesetzt wird.

Selumetinib: Ein MEK-Inhibitor, der zur Behandlung der Neurofibromatose Typ 1 eingesetzt wird.

Einzigartigkeit von Trametinib

This compound ist einzigartig in seiner Fähigkeit, sowohl MEK1 als auch MEK2 mit hoher Potenz selektiv zu hemmen . Es hat in Kombination mit BRAF-Inhibitoren wie Dabrafenib eine signifikante Wirksamkeit bei der Behandlung von BRAF-mutierten Krebsarten gezeigt . Diese Kombinationstherapie hat gezeigt, dass sie eine stärkere und länger anhaltende Hemmung des Tumorwachstums bietet als jedes der Medikamente allein .

Biologische Aktivität

Trametinib is a potent, selective allosteric inhibitor of MEK1 and MEK2, primarily utilized in the treatment of cancers associated with BRAF mutations, particularly melanoma. This article explores the biological activity of this compound, including its mechanisms of action, pharmacodynamics, clinical efficacy, and safety profile.

This compound functions by inhibiting the mitogen-activated protein kinase (MAPK) pathway, which is often dysregulated in cancer due to mutations in the BRAF gene. BRAF mutations lead to constitutive activation of the RAS-RAF-MEK-ERK signaling cascade, promoting uncontrolled cell proliferation and survival. By binding to unphosphorylated MEK1 and MEK2, this compound effectively prevents their activation and subsequent phosphorylation of ERK1/2:

- Inhibition Mechanism : this compound exhibits a half-maximum inhibitory concentration (IC50) of 0.7–0.9 nmol/L for MEK1/2, showing high selectivity as it does not inhibit over 98 other kinases tested .

- Biomarkers : The drug's efficacy can be monitored through biomarkers such as phosphorylated ERK (p-ERK), Ki-67, and p27 .

Pharmacodynamics

This compound demonstrates a favorable pharmacokinetic profile:

- Absorption : Rapid absorption with a median time to maximum plasma concentration (Tmax) of 1.5 hours after oral administration.

- Bioavailability : Approximately 72% after a single dose.

- Half-Life : A terminal half-life of about 5.3 days allows for sustained drug action with daily dosing .

Clinical Efficacy

This compound has shown substantial clinical activity in various cancers:

Melanoma

A pivotal study compared this compound with chemotherapy in patients with advanced melanoma harboring BRAF mutations:

| Treatment | Median Time to Progression | Overall Response Rate | Survival Rate (6 months) |

|---|---|---|---|

| This compound | ~5 months | 22% | 81% |

| Chemotherapy | 1.5 months | 8% | 67% |

The results indicated that this compound significantly outperformed chemotherapy in both progression-free survival and overall survival .

Glioma

In pediatric glioma patients with BRAF V600 mutations, a combination of dabrafenib and this compound was found to be superior to traditional chemotherapy:

- Outcome Improvement : The combination therapy shrank tumors more effectively and maintained tumor control for nearly three times longer than chemotherapy .

Low-Grade Serous Ovarian Cancer

A randomized trial demonstrated that this compound significantly improved progression-free survival compared to standard care:

| Group | Median Progression-Free Survival |

|---|---|

| This compound | 13.0 months |

| Standard Care | 7.2 months |

This trial established this compound as a new standard-of-care option for this cancer type .

Safety Profile

While this compound is generally well-tolerated, it is associated with specific side effects:

- Common Adverse Events : Rash, diarrhea, fatigue, and elevated liver enzymes.

- Cardiotoxicity : Rare instances of cardiomyopathy have been reported, necessitating monitoring of cardiac function during treatment. About 11% of patients may experience decreased ejection fraction (EF) related to this compound therapy .

Case Study 1: Advanced Melanoma

A patient with BRAF V600E mutation treated with this compound experienced significant tumor reduction with minimal side effects compared to prior chemotherapy.

Case Study 2: Pediatric Glioma

A child diagnosed with recurrent glioma showed remarkable tumor shrinkage after receiving the combination therapy of dabrafenib and this compound, leading to prolonged remission.

Eigenschaften

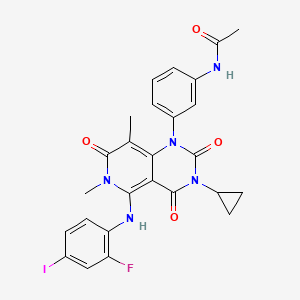

IUPAC Name |

N-[3-[3-cyclopropyl-5-(2-fluoro-4-iodoanilino)-6,8-dimethyl-2,4,7-trioxopyrido[4,3-d]pyrimidin-1-yl]phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23FIN5O4/c1-13-22-21(23(31(3)24(13)35)30-20-10-7-15(28)11-19(20)27)25(36)33(17-8-9-17)26(37)32(22)18-6-4-5-16(12-18)29-14(2)34/h4-7,10-12,17,30H,8-9H2,1-3H3,(H,29,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIRYPHYGHXZJBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(N(C1=O)C)NC3=C(C=C(C=C3)I)F)C(=O)N(C(=O)N2C4=CC=CC(=C4)NC(=O)C)C5CC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23FIN5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901007381 | |

| Record name | N-{3-[3-Cyclopropyl-5-(2-fluoro-4-iodoanilino)-6,8-dimethyl-2,4,7-trioxo-3,4,6,7-tetrahydropyrido[4,3-d]pyrimidin-1(2H)-yl]phenyl}ethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901007381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

615.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Trametinib is a reversible, allosteric inhibitor of mitogen-activated extracellular signal regulated kinase 1 _(MEK1)_ and _MEK2_ activation and of_ MEK1_ and _MEK2_ kinase activity. MEK proteins are upstream regulators of the extracellular signal-related kinase (ERK) pathway, which promotes cellular proliferation. Trametinib helps with melanoma with the BRAF V600E or V600K as the mutation results in the constitutive activation of the BRAF pathway which includes MEK1 and MEK2. | |

| Record name | Trametinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08911 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

871700-17-3 | |

| Record name | Trametinib | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=871700-17-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trametinib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0871700173 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trametinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08911 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | N-{3-[3-Cyclopropyl-5-(2-fluoro-4-iodoanilino)-6,8-dimethyl-2,4,7-trioxo-3,4,6,7-tetrahydropyrido[4,3-d]pyrimidin-1(2H)-yl]phenyl}ethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901007381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-{3-[3-cyclopropyl-5-[(2-fluoro-4-iodophenyl)amino]-6,8-dimethyl-2,4,7-trioxo-3,4,6,7-tetrahydropyrido[4,3-d]pyrimidin-1(2H)-yl]phenyl}acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRAMETINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/33E86K87QN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

293-303 | |

| Record name | Trametinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08911 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.